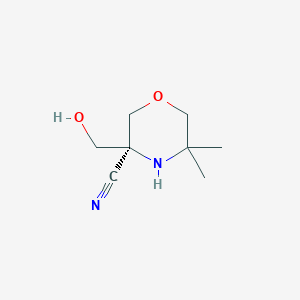
3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile, also known as DMHMC, is a chemical compound that has gained interest in the scientific community due to its potential applications in the field of medicinal chemistry. DMHMC is a heterocyclic compound that contains a morpholine ring and a nitrile group, making it a versatile molecule for the synthesis of various pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile is not fully understood. However, studies have suggested that it may act through multiple pathways, including inhibition of DNA synthesis, induction of apoptosis, and inhibition of protein kinase C activity.
Biochemical and Physiological Effects:
3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. It also inhibits the activity of protein kinase C, an enzyme that is involved in cell proliferation and differentiation. 3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile is its versatility in the synthesis of various pharmaceuticals. It can be used as a building block for the synthesis of other heterocyclic compounds. However, one limitation of 3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile. One area of interest is the development of novel anticancer drugs based on 3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile. Another area of research is the investigation of the mechanism of action of 3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile and its potential targets in cancer cells. Additionally, the synthesis of 3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile derivatives with improved solubility and bioavailability could lead to the development of more effective pharmaceuticals.
Métodos De Síntesis
3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile can be synthesized through a multistep process starting from 3-methylmorpholine. The first step involves the reaction of 3-methylmorpholine with formaldehyde to form 3-(hydroxymethyl)-5-methylmorpholine. This intermediate is then reacted with cyanogen bromide to produce 3-(hydroxymethyl)-5-methylmorpholine-3-carbonitrile. Finally, the methyl group on the morpholine ring is replaced with a dimethyl group using dimethyl sulfate to yield 3-(hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer, antitumor, and antiviral activities. 3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
Propiedades
IUPAC Name |
(3S)-3-(hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-7(2)5-12-6-8(3-9,4-11)10-7/h10-11H,4-6H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAKJAMEIGNHPQ-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(N1)(CO)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC[C@@](N1)(CO)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


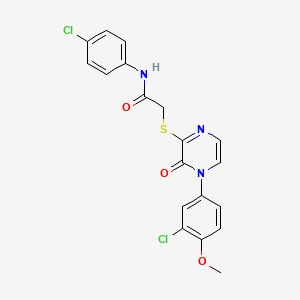
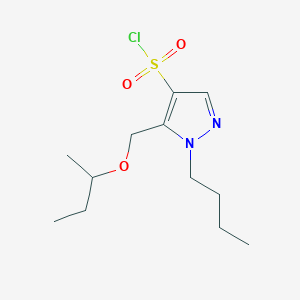
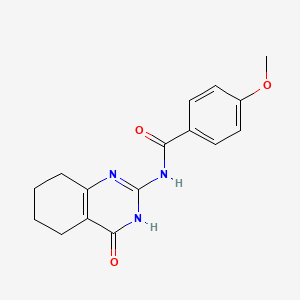
![4-(methoxymethyl)-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2792556.png)
![2-Isocyanatospiro[3.3]heptane](/img/structure/B2792558.png)
![N'-[2-(2-benzylphenoxy)acetyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide](/img/structure/B2792559.png)
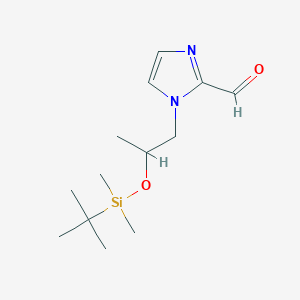

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2792566.png)
![Methyl 2-[({4-cyano-5-[2-(dimethylamino)vinyl]-3-isothiazolyl}sulfanyl)methyl]benzenecarboxylate](/img/structure/B2792567.png)
![N-(5-fluoro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2792568.png)

![Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2792571.png)